molecular formula C8H6BrN3O B8325647 2-(4-bromophenyl)-2H-1,2,3-triazole 1-oxide

2-(4-bromophenyl)-2H-1,2,3-triazole 1-oxide

Cat. No. B8325647
M. Wt: 240.06 g/mol
InChI Key: GXUDDYBTXCFZCU-UHFFFAOYSA-N
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Patent
US09180123B2

Procedure details

Water (20 ml) was added to a flask containing glyoxal (2.0 g, 14 mmmol). Hydroxylamine.HCl (958 mg, 13.8 mmol) and sodium carbonate (1.53 g, 14.5 mmmol) were added in one portion to the glyoxal flask (CO2 evolution observed). The reaction mixture was stirred at RT for 20 minutes (reaction mixture turned yellow). Methanol (40 ml) was added to the reaction mixture and 4-bromophenyl hydrazine.HCl (3.1 g, 13.8 mmole) was added portionwise under ice cooling. The reaction mixture was then stirred at rt for 30 min. Copper (II) sulfate.hexahydrate (20 g, 78 mmol) was was added to the reaction mixture. A water: pyridine (1:1) mixture (200 ml) was added then heated at 90° C. for 16 hours. The reaction mixture was cooled and adjusted to pH=3 with 6N HCl (approx 200 ml). The mixture was filtered through celite to remove insolubles. The celite was washed with additional ethyl acetate (1000 ml). The organic layer was separated and the product extracted additionally from the aqueous layer with EtOAc (3×250). The organic phases were combined, dried over potassium carbonate, filtered and concentrated to approximately half the volume. This material was then filtered through a silica pad (approx 6 in). Silica was washed with an additional 300 ml of ethyl acetate. The solvent was then concentrated in vacuo. The crude material was purified by chromatography on silica gel (4:1 heptane: EtOAc to 3:1 heptane: EtOAc). Concentrated fractions furnished a light tan solid (1.0 g, 30% TY). MS (LC/MS) m/z 240.1 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.47 (d, J=0.98 Hz, 1H) 7.65-7.69 (m, 2H) 7.73 (d, J=0.78 Hz, 1H) 7.86-7.90 (m, 2H)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
mixture
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
water pyridine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
958 mg
Type
reactant
Reaction Step Eight
Quantity
1.53 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
3.1 g
Type
reactant
Reaction Step Nine
[Compound]
Name
hexahydrate
Quantity
20 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=O)=O.[NH2:5][OH:6].Cl.C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O.[Br:17][C:18]1[CH:23]=[CH:22][C:21]([NH:24][NH2:25])=[CH:20][CH:19]=1>S([O-])([O-])(=O)=O.[Cu+2].O.N1C=CC=CC=1.CO.O>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([N:24]2[N:25]=[CH:3][CH:1]=[N+:5]2[O-:6])=[CH:20][CH:19]=1 |f:3.4.5,8.9,10.11|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Four
Name
mixture
Quantity
200 mL
Type
reactant
Smiles
Name
water pyridine
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.N1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)NN
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Eight
Name
Quantity
958 mg
Type
reactant
Smiles
Cl
Name
Quantity
1.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Nine
Name
Quantity
3.1 g
Type
reactant
Smiles
Cl
Step Ten
Name
hexahydrate
Quantity
20 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction mixture turned yellow)
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at rt for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then heated at 90° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove insolubles
WASH
Type
WASH
Details
The celite was washed with additional ethyl acetate (1000 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the product extracted additionally from the aqueous layer with EtOAc (3×250)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately half the volume
FILTRATION
Type
FILTRATION
Details
This material was then filtered through a silica pad (approx 6 in)
WASH
Type
WASH
Details
Silica was washed with an additional 300 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography on silica gel (4:1 heptane: EtOAc to 3:1 heptane: EtOAc)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
CUSTOM
Type
CUSTOM
Details
fractions furnished a light tan solid (1.0 g, 30% TY)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC1=CC=C(C=C1)N1[N+](=CC=N1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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